molecular formula C19H15N3 B5424821 7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5424821
M. Wt: 285.3 g/mol
InChI Key: KRRSFWYMOUBGQO-UHFFFAOYSA-N
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Description

7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole, which is then reacted with benzaldehyde and urea under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antibacterial, and antifungal activities.

Mechanism of Action

The mechanism of action of 7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Known for its antibacterial activity.

    4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles: Studied for their potential as enzyme inhibitors.

    5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Exhibits potent antibacterial activity

Uniqueness

7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c1-14-7-9-16(10-8-14)18-11-12-20-19-17(13-21-22(18)19)15-5-3-2-4-6-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRSFWYMOUBGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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